molecular formula C18H14F6N4 B2432679 5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile CAS No. 338791-63-2

5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile

Cat. No.: B2432679
CAS No.: 338791-63-2
M. Wt: 400.328
InChI Key: AQNZMRWZGGRKBR-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) motif, which is a key structural element in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

1. Biological and Medicinal Properties

5H-Chromeno[2,3-b]pyridines, which include compounds similar to 5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile, have been noted for their significant biological and medicinal properties. These compounds have been synthesized and their structures confirmed through various spectroscopy methods, with an emphasis on their absorption, distribution, metabolism, and excretion (ADME) properties (Ryzhkova et al., 2023).

2. Insecticidal Applications

The compound's framework has been explored for its potential in creating novel insecticides. For instance, derivatives of 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) have been synthesized and evaluated for their biological activities against armyworm, demonstrating significant growth-inhibiting and larvicidal activities (Cai et al., 2010).

3. Structural and Mechanistic Studies

Crystal structure and reaction mechanisms involving related compounds have been investigated. For example, the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was determined, and reaction mechanisms of similar compounds with unsaturated carbonyl compounds were proposed (Liu et al., 2013).

4. Synthesis and Analysis

Research has also focused on the synthesis and analysis of related compounds. For example, 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine was synthesized and its reaction yield and optimal conditions were studied in detail, contributing to the understanding of the chemical properties and potential applications of these compounds (Zhi-li, 2011).

Future Directions

Trifluoromethylpyridines and their derivatives, such as 5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile, are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, especially in the agrochemical, pharmaceutical, and functional materials fields .

Properties

IUPAC Name

5-(trifluoromethyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N4/c19-17(20,21)12-2-1-3-14(8-12)27-4-6-28(7-5-27)16-9-13(18(22,23)24)11-26-15(16)10-25/h1-3,8-9,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNZMRWZGGRKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C(N=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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